4-Chloro-2-o-tolyloxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-o-tolyloxybenzaldehyde is an organic compound with the molecular formula C14H11ClO2. It is a chlorinated derivative of benzaldehyde and is used in various chemical syntheses and industrial applications. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-o-tolyloxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with o-tolyl ether in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or xylene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-o-tolyloxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: 4-Chloro-2-o-tolyloxybenzoic acid.
Reduction: 4-Chloro-2-o-tolyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-o-tolyloxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-o-tolyloxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an o-tolyloxy group.
2-Chloro-4-aminotoluene: Contains an amino group instead of an aldehyde group.
4-Chloro-o-toluidine: Similar structure but with an amino group instead of an aldehyde group.
Uniqueness
4-Chloro-2-o-tolyloxybenzaldehyde is unique due to its combination of a chlorinated benzaldehyde core with an o-tolyloxy substituent. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-2-(2-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14-8-12(15)7-6-11(14)9-16/h2-9H,1H3 |
InChI Key |
QRONQWUEDGYTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.